(5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone
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Overview
Description
The compound 5-{[(2E)-3-Phenylprop-2-en-1-yl]oxy}-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran is a complex organic molecule characterized by its unique structural components This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2E)-3-Phenylprop-2-en-1-yl]oxy}-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran typically involves multi-step organic reactions. One common approach is the condensation of 3-(3,4,5-trimethoxybenzoyl)-1-benzofuran with (2E)-3-phenylprop-2-en-1-ol under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like recrystallization, chromatography, and distillation are essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-{[(2E)-3-Phenylprop-2-en-1-yl]oxy}-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, resulting in a wide range of derivatives.
Scientific Research Applications
5-{[(2E)-3-Phenylprop-2-en-1-yl]oxy}-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-{[(2E)-3-Phenylprop-2-en-1-yl]oxy}-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(2E)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy}-3-hydroxy-4-(sulfooxy)cyclohex-1-ene-1-carboxylic acid
- (2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, 5-{[(2E)-3-Phenylprop-2-en-1-yl]oxy}-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran stands out due to its unique combination of functional groups and structural features. The presence of both phenylprop-2-en-1-yl and trimethoxybenzoyl groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C27H24O6 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C27H24O6/c1-29-24-14-19(15-25(30-2)27(24)31-3)26(28)22-17-33-23-12-11-20(16-21(22)23)32-13-7-10-18-8-5-4-6-9-18/h4-12,14-17H,13H2,1-3H3/b10-7+ |
InChI Key |
LULFDKVLWHLWPO-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=COC3=C2C=C(C=C3)OC/C=C/C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=COC3=C2C=C(C=C3)OCC=CC4=CC=CC=C4 |
Origin of Product |
United States |
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